molecular formula C8H10N2O B13113105 2-Cyclopropyl-5-methoxypyrimidine

2-Cyclopropyl-5-methoxypyrimidine

Cat. No.: B13113105
M. Wt: 150.18 g/mol
InChI Key: OYBNLRZNWNWJCL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxypyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a cyclopropyl group at position 2 and a methoxy group at position 5 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4,6-dichloro-5-methoxypyrimidine, the synthesis can be carried out by reacting with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening and cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of a pyrimidine N-oxide.

Scientific Research Applications

2-Cyclopropyl-5-methoxypyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-methoxypyrimidine-4-carboxylic acid: This compound has a carboxylic acid group at position 4, which can influence its chemical reactivity and biological activity.

    4,6-Dichloro-5-methoxypyrimidine: This compound has chlorine atoms at positions 4 and 6, making it a useful intermediate for further functionalization.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-cyclopropyl-5-methoxypyrimidine

InChI

InChI=1S/C8H10N2O/c1-11-7-4-9-8(10-5-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

OYBNLRZNWNWJCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2CC2

Origin of Product

United States

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